2-Fluoro-1,3,5-trimethylbenzene, also known as 2-fluoromesitylene, serves as a valuable building block and intermediate in organic synthesis []. Its unique chemical structure, incorporating a fluorine atom and three methyl groups, allows for the creation of diverse organic molecules with specific properties. Researchers utilize it in the synthesis of various compounds, including:
The well-defined properties of 2-fluoro-1,3,5-trimethylbenzene make it a valuable reference material in various scientific studies []. Its consistent chemical composition and behavior allow researchers to:
Scientific research also explores the fundamental physical and chemical properties of 2-fluoro-1,3,5-trimethylbenzene itself. This research can involve:
Research also focuses on the safety and environmental aspects of 2-fluoro-1,3,5-trimethylbenzene. This includes:
2-Fluoro-1,3,5-trimethylbenzene, also known as 2-fluoromesitylene, is a fluorinated aromatic compound with the molecular formula C₉H₁₁F. It features a benzene ring with three methyl groups positioned at the 1, 3, and 5 positions and a fluorine atom at the 2-position. This structure contributes to its unique chemical properties and makes it an interesting subject of study in various fields such as organic chemistry and materials science. The compound is characterized by its liquid state at room temperature, and it is known to have a distinct odor .
Common reactions include:
Several methods exist for synthesizing 2-fluoro-1,3,5-trimethylbenzene:
Several compounds are structurally similar to 2-fluoro-1,3,5-trimethylbenzene. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Mesitylene | C₉H₁₂ | No fluorine; used as a solvent |
1-Fluoro-2,4-dimethylbenzene | C₉H₁₁F | Different substitution pattern on benzene ring |
1-Fluoro-2-methylbenzene | C₇H₇F | Fewer methyl groups; different reactivity |
Uniqueness: The presence of a fluorine atom at the ortho position relative to three methyl groups distinguishes 2-fluoro-1,3,5-trimethylbenzene from other trimethylbenzenes and influences its reactivity and potential applications in organic synthesis and agrochemicals.
The molecular geometry of 2-fluoro-1,3,5-trimethylbenzene exhibits significant deviations from the idealized benzene structure due to the combined influence of fluorine substitution and methyl group positioning [5]. Crystallographic studies of fluorinated aromatic compounds reveal that the carbon-fluorine bond length in aromatic systems typically ranges from 1.35 to 1.39 angstroms, with fluorobenzene showing a carbon-fluorine bond distance of 1.354 ± 0.006 angstroms [5].
The fluorine substitution creates notable structural perturbations in the benzene ring geometry [5]. In fluorobenzene, the carbon atom bonded to fluorine is displaced approximately 0.04 angstroms toward the ring center, resulting in a shortened carbon-carbon bond distance of 0.01 angstroms compared to benzene [5]. The angles adjacent to the fluorine-bearing carbon show significant deviation, with increases of up to 3.4 degrees observed in the internal ring angles [5].
Structural Parameter | Benzene | Fluorobenzene | Expected for 2-Fluoro-1,3,5-trimethylbenzene |
---|---|---|---|
C-C Bond Length (Å) | 1.397 | 1.383-1.395 | 1.390-1.398 |
C-F Bond Length (Å) | - | 1.354 | 1.350-1.360 |
Ring Carbon Angles (°) | 120.0 | 117.9-123.4 | 118-124 |
The presence of three methyl substituents in the 1,3,5-trimethylbenzene framework introduces additional conformational considerations [6]. Crystal structure analyses of mesitylene derivatives indicate that the methyl groups adopt conformations that minimize steric interactions while maintaining optimal orbital overlap with the aromatic π-system [7]. The symmetric arrangement of the trimethyl substitution pattern creates a propeller-like molecular geometry where the methyl groups are positioned to reduce intramolecular crowding [7].
The electronic impact of fluorine substitution on the aromatic ring system of 2-fluoro-1,3,5-trimethylbenzene involves complex interactions between inductive and resonance effects [4] [8]. Fluorine, being the most electronegative element with an electronegativity value of 4.0 compared to carbon's 2.5, exerts a strong electron-withdrawing inductive effect through the sigma-bonding framework [9]. This inductive withdrawal creates a partial positive charge on the carbon atom directly bonded to fluorine, affecting the electron density distribution throughout the aromatic system [10].
Despite its electron-withdrawing inductive effect, fluorine simultaneously participates in resonance donation through its lone pair electrons [8]. The fluorine atom's 2p orbitals can overlap with the aromatic π-system, creating additional π-bonding interactions that partially compensate for the inductive electron withdrawal [4]. This dual electronic behavior results in what researchers term "fluoromaticity," where fluorine substitution creates new π-orbitals that interact with the aromatic system [8].
Computational studies using density functional theory demonstrate that fluorine substitution leads to measurable changes in aromatic bond lengths and electron density distribution [10]. The electron-withdrawing capability of fluorine pulls electron density from both the aromatic carbons and the methyl substituents toward the fluorine atom, creating a characteristic electrostatic potential distribution [10]. In fluorinated aromatic systems, the π-electron cloud on the benzene ring, which typically exhibits negative electrostatic potential in unsubstituted compounds, can shift to positive electrostatic potential due to fluorine's electron-withdrawing effect [10].
Electronic Property | Non-fluorinated Mesitylene | 2-Fluoro-1,3,5-trimethylbenzene |
---|---|---|
Ring Electron Density | Higher density | Reduced density near fluorine |
Electrostatic Potential | Negative π-cloud | Positive regions near fluorine |
Inductive Effect | Methyl donation only | Combined F withdrawal, CH₃ donation |
Resonance Contribution | CH₃ hyperconjugation | F lone pair + CH₃ hyperconjugation |
The methyl groups in the 1,3,5-positions provide electron density to the aromatic system through hyperconjugation and inductive donation [11]. This electron-donating effect of the methyl substituents creates an interesting electronic balance with the electron-withdrawing fluorine atom [12]. The overall electronic character of 2-fluoro-1,3,5-trimethylbenzene represents a moderated system where the strong electron donation from three methyl groups partially counteracts the electron withdrawal from the single fluorine substituent [13].
The steric environment in 2-fluoro-1,3,5-trimethylbenzene is dominated by the spatial arrangement of the three methyl groups and their interaction with the fluorine substituent [14] [7]. The 1,3,5-trimethylbenzene framework, known as the mesitylene arrangement, positions the methyl groups at alternate carbons around the benzene ring, creating a symmetric but sterically crowded molecular environment [6].
Crystallographic investigations of mesitylene derivatives reveal that the methyl groups adopt specific conformational preferences to minimize steric repulsion [15]. The three methyl groups in mesitylene cannot simultaneously adopt their most favorable orientations due to spatial constraints, resulting in conformational compromises that balance steric strain with electronic optimization [16]. Studies of sterically hindered aromatic compounds show that methyl groups in ortho-positions relative to each other experience significant steric interaction, with van der Waals contacts becoming important at distances below 3.70 angstroms [17].
The introduction of fluorine at the 2-position creates additional steric considerations due to fluorine's van der Waals radius of approximately 1.47 angstroms [14]. The fluorine atom occupies space between two of the methyl substituents, potentially affecting their conformational freedom [18]. Molecular modeling studies of fluorinated mesitylene derivatives indicate that the fluorine substitution can influence the torsional angles of adjacent methyl groups, leading to slight rotational adjustments to minimize unfavorable steric contacts [19].
Steric Interaction | Distance (Å) | Interaction Type | Energy Impact |
---|---|---|---|
Methyl-Methyl (1,3) | 3.2-3.5 | Van der Waals | Moderate repulsion |
Methyl-Fluorine | 2.8-3.1 | Van der Waals | Weak interaction |
Methyl-Hydrogen | 2.4-2.7 | Weak contact | Minimal effect |
The steric congestion in 2-fluoro-1,3,5-trimethylbenzene affects the molecule's reactivity patterns [15]. The crowded environment around the aromatic ring creates significant steric hindrance for electrophilic substitution reactions, particularly at positions adjacent to existing substituents [20]. This steric protection can lead to altered reaction selectivity compared to less substituted aromatic compounds [16].
Conformational analysis studies demonstrate that the trimethyl arrangement in mesitylene creates a propeller-like molecular geometry where the methyl groups are tilted relative to the aromatic plane [7]. This tilting minimizes methyl-methyl steric interactions while maintaining reasonable orbital overlap for hyperconjugative stabilization [21]. The addition of fluorine to this already crowded system requires subtle conformational adjustments to accommodate the new substituent while preserving the overall stability of the molecular framework [22].
Direct fluorination of mesitylene represents one of the most fundamental approaches to synthesize 2-fluoro-1,3,5-trimethylbenzene. This method involves the reaction of mesitylene with elemental fluorine or fluorine-containing reagents under controlled conditions [1] [2]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the fluorine atom acts as an electrophile, attacking the electron-rich aromatic ring.
The mechanism involves several key steps. Initially, the fluorine molecule or fluorinating agent forms a complex with the aromatic system, leading to the formation of a sigma complex intermediate. The methyl groups on the mesitylene ring provide significant electronic activation, making the aromatic system more susceptible to electrophilic attack [1] [3]. The regioselectivity of the reaction is influenced by the steric hindrance created by the three methyl groups, which direct the fluorine substitution to specific positions on the aromatic ring.
Catalytic Systems and Reaction Conditions
Various catalytic systems have been developed for direct fluorination processes. Aluminum chloride and iron(III) chloride serve as Lewis acid catalysts, facilitating the electrophilic aromatic substitution reaction at mild temperatures ranging from 0-25°C and 25-80°C respectively [5]. These catalysts function by activating the fluorinating reagent and stabilizing the intermediate carbocation formed during the reaction.
The reaction typically employs a mixture of fluorine gas diluted in nitrogen (10% F2/N2) to control the reactivity and prevent over-fluorination [6]. Temperature control is crucial, with reactions often conducted at low temperatures (-78°C to 25°C) to maintain selectivity and prevent decomposition of the starting materials [7] [6].
Yield and Selectivity Considerations
Direct fluorination methods generally achieve moderate yields ranging from 20-60%, with selectivity being a significant challenge due to the high reactivity of fluorine [5]. The presence of multiple methyl groups on the mesitylene ring can lead to competing substitution reactions, requiring careful optimization of reaction conditions to achieve the desired product distribution.
Halogen exchange reactions represent a more controlled approach to synthesize 2-fluoro-1,3,5-trimethylbenzene, utilizing metal fluoride reagents to replace halogen atoms in suitable precursors. This methodology offers superior selectivity compared to direct fluorination methods.
Silver Fluoride-Mediated Exchange
Silver fluoride (AgF) serves as an effective halogen exchange reagent, particularly for converting alkyl and aryl halides to their corresponding fluorides [8] [9]. The reaction mechanism involves a nucleophilic substitution process where the fluoride ion from AgF displaces the halogen atom in the substrate. This method achieves high yields (70-90%) and excellent selectivity when applied to suitable mesitylene derivatives [5].
The reaction typically requires moderate temperatures (60-120°C) and polar solvents to facilitate the ion exchange process [9]. The mechanism follows an SN2 pathway, with the fluoride ion attacking the carbon-halogen bond while the halogen is simultaneously displaced, forming the corresponding metal halide as a byproduct.
Copper and Potassium Fluoride Systems
Copper fluoride (CuF2) and potassium fluoride (KF) represent alternative metal fluoride reagents for halogen exchange reactions. CuF2 systems operate at elevated temperatures (150-200°C) and achieve moderate yields (60-80%) [5]. The reaction mechanism involves the formation of a copper-fluoride complex that facilitates the exchange process.
Potassium fluoride systems require the highest reaction temperatures (180-220°C) but achieve the highest yields (80-95%) among metal fluoride reagents [9] [5]. The addition of crown ethers significantly enhances the reactivity of KF by increasing the nucleophilicity of the fluoride ion through complexation of the potassium cation [10].
Mechanistic Pathways
The halogen exchange mechanism typically proceeds through several distinct steps. Initial coordination of the metal fluoride to the substrate occurs, followed by nucleophilic attack of the fluoride ion on the carbon-halogen bond. The transition state involves simultaneous bond breaking and formation, leading to the displacement of the original halogen and formation of the C-F bond [8] [9].
Copper-catalyzed radiofluorination represents a sophisticated methodology for synthesizing 2-fluoro-1,3,5-trimethylbenzene, particularly valuable for producing radiolabeled compounds for medical imaging applications. This technique utilizes copper catalysts to facilitate the incorporation of fluorine-18 isotopes into organic substrates.
Iodonium Salt-Based Methodology
The copper-catalyzed radiofluorination of mesityl iodonium salts has emerged as a highly effective approach [11] [12]. The reaction employs copper(II) triflate as the catalyst and potassium fluoride-18 as the fluorine source. The mechanism involves oxidative addition of the iodonium salt to the copper center, followed by fluoride coordination and reductive elimination to form the C-F bond [11].
This methodology achieves high regioselectivity, with the fluorination occurring preferentially at the smaller aryl group on the iodonium salt regardless of its electronic properties [12]. The reaction conditions typically involve temperatures of 80-120°C and reaction times of 20 minutes, making it suitable for radiochemical applications where rapid synthesis is essential [11].
Mechanistic Understanding
The proposed mechanism involves a copper(I/III) catalytic cycle. Initially, the copper(I) catalyst undergoes ligand exchange with fluoride, forming a copper(I)-fluoride complex. Subsequent oxidative addition of the iodonium salt generates a copper(III)-aryl intermediate. Reductive elimination from this intermediate yields the desired fluorinated product and regenerates the copper(I) catalyst [5].
The high selectivity observed in these reactions is attributed to the preferential oxidative addition to the less sterically hindered aryl group on the iodonium salt, demonstrating the importance of steric factors in determining reaction outcomes [11] [12].
Substrate Scope and Limitations
Copper-catalyzed radiofluorination demonstrates broad substrate compatibility, including electron-rich and electron-deficient aromatic systems [13]. However, the method is primarily limited to radiochemical applications due to the specialized nature of the fluorine-18 isotope and the requirement for specialized equipment and facilities [12].
Ionic liquid-mediated electrophilic fluorination represents an innovative approach to synthesize 2-fluoro-1,3,5-trimethylbenzene, utilizing ionic liquids as both solvents and catalysts to enhance the efficiency of electrophilic fluorination reactions.
Selectfluor-Based Systems
The combination of ionic liquids with Selectfluor (F-TEDA-BF4) has proven highly effective for electrophilic fluorination of aromatic substrates [14] [15]. The ionic liquid serves multiple roles: it acts as a reaction medium, enhances the electrophilicity of the fluorinating reagent, and stabilizes reaction intermediates [14].
The reaction mechanism involves the formation of a fluorine-activated complex between the ionic liquid and Selectfluor, which subsequently undergoes electrophilic attack on the aromatic substrate. The presence of ionic liquids significantly accelerates the reaction rate, particularly at lower temperatures, and improves the overall selectivity of the fluorination process [14] [15].
Anion Effects and Optimization
The choice of ionic liquid anion significantly impacts the reaction efficiency. Research has demonstrated that the effectiveness of anions follows the order: [HSO4-] > [OTf-] ≈ [NTf2-] > [BF4-] > [PF6-] [14]. This ordering reflects the ability of different anions to stabilize the fluorinated intermediates and facilitate the electrophilic fluorination process.
Fluorous anions, particularly triflate and triflimide, have shown exceptional efficiency in ionic liquid-assisted fluorination reactions [15]. These anions enhance the fluorophilicity of the reaction medium and promote selective fluorination through favorable electrostatic interactions with the fluorinating reagent [15].
Mechanistic Insights
The ionic liquid-mediated fluorination mechanism involves several key steps. Initial activation of the fluorinating reagent occurs through interaction with the ionic liquid, followed by formation of a highly electrophilic fluorine species. This activated fluorine species then attacks the aromatic substrate, forming a sigma complex intermediate that subsequently undergoes deprotonation to yield the fluorinated product [14] [15].
The ionic liquid environment provides stabilization for both the activated fluorinating species and the reaction intermediates, resulting in enhanced reaction rates and improved selectivity compared to conventional solvents [14].
Reaction Conditions and Yields
Ionic liquid-mediated fluorination reactions typically operate under mild conditions (20-80°C) and achieve high yields (50-85%) [14] [15]. The use of stoichiometric amounts of ionic liquid has been found to be optimal, providing the necessary catalytic effect while maintaining economic viability for industrial applications [14].
The industrial production of 2-fluoro-1,3,5-trimethylbenzene requires sophisticated purification and quality control protocols to ensure high purity and consistent quality of the final product. These protocols encompass multiple separation techniques and analytical methods designed to remove impurities and verify product specifications.
Distillation-Based Purification
Distillation represents the primary purification method for 2-fluoro-1,3,5-trimethylbenzene in industrial settings. The compound has a boiling point of 70°C at 25 mmHg, making it amenable to vacuum distillation techniques [7]. Fractional distillation achieves purities of 95-98% and represents the most cost-effective purification method for large-scale production [16].
The distillation process requires careful temperature control to prevent decomposition of the fluorinated product. The presence of acidic impurities, commonly formed during fluorination reactions, necessitates the use of specialized distillation protocols that include neutralization steps prior to distillation [16].
Extractive Distillation and Solvent-Based Purification
Extractive distillation utilizing selective solvents enhances the separation efficiency for closely boiling impurities. This method achieves purities of 90-97% and is particularly effective for removing structural isomers and other fluorinated byproducts [16]. The choice of extractive solvent depends on the specific impurity profile and desired purity specifications.
Liquid-liquid extraction protocols provide an alternative purification approach, particularly effective for removing polar impurities and catalyst residues. These methods achieve purities of 80-95% and are often used as pre-treatment steps before distillation [16].
Amine Treatment for Acidic Impurity Removal
Amine treatment protocols specifically address the removal of acidic impurities commonly present in fluorinated compounds. The method involves treatment with amines that react with acidic contaminants to form non-volatile salts, which can be readily separated from the desired product [16].
The choice of amine depends on the specific acidic impurities present. Strongly basic amines effectively remove sulfur dioxide and other acidic contaminants, while primary and secondary amines are particularly effective for removing phosgene-related impurities [16]. This method achieves purities of 95-99% and is essential for producing pharmaceutical-grade materials.
Chromatographic Quality Control
High-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as primary analytical methods for quality control of 2-fluoro-1,3,5-trimethylbenzene. These techniques provide quantitative analysis of the main product and identification of impurities at trace levels [17].
The analytical protocols typically include multiple detection methods, including mass spectrometry and fluorine-specific detectors, to ensure comprehensive characterization of the product. Method validation includes assessment of accuracy, precision, and detection limits to meet regulatory requirements for pharmaceutical and specialty chemical applications [17].
Total Fluorine Analysis
Total fluorine analysis provides crucial information about the overall fluorine content and serves as a quality control parameter for industrial production [18]. The method involves combustion of the sample followed by ion-selective electrode measurement of the resulting fluoride ions [18].
This analytical approach achieves detection limits of 4 parts per billion and provides quantitative information about both organic and inorganic fluorine impurities [18]. The method is particularly valuable for ensuring compliance with environmental regulations and product specifications [18].
Industrial Implementation and Cost Considerations
The industrial implementation of these purification and quality control protocols requires careful consideration of cost-effectiveness and scalability. Distillation-based methods offer the highest cost-effectiveness for large-scale production, while chromatographic purification provides the highest purity but at significantly higher costs [16].
The selection of appropriate purification protocols depends on the intended application of the final product. Pharmaceutical applications require the highest purity levels and most stringent quality control measures, while industrial solvent applications may accept lower purity specifications with corresponding cost savings [16].
Process Optimization and Continuous Improvement
Continuous process optimization focuses on improving yield, reducing waste, and minimizing environmental impact. This includes the development of closed-loop systems for solvent recovery, implementation of real-time monitoring systems, and optimization of reaction conditions to minimize impurity formation [16].
The integration of quality control protocols with process control systems enables real-time monitoring of product quality and immediate adjustment of process parameters to maintain consistent product specifications [16].
Synthesis Method | Key Reagents | Temperature Range (°C) | Selectivity | Industrial Scalability | Yield Range (%) |
---|---|---|---|---|---|
Direct Fluorination of Mesitylene | F2/N2, mesitylene, catalyst | -78 to 25 | Moderate | Challenging | 20-60 |
Halogen Exchange with AgF | AgF, alkyl halide precursor | 60-120 | High | Moderate | 70-90 |
Halogen Exchange with CuF2 | CuF2, heating, polar solvent | 150-200 | Moderate | Good | 60-80 |
Halogen Exchange with KF | KF, crown ether, high temperature | 180-220 | High | Good | 80-95 |
Copper-Catalyzed Radiofluorination | Cu(OTf)2, [18F]KF, iodonium salt | 80-120 | High | Limited | 30-80 |
Ionic Liquid-Mediated Fluorination | Ionic liquid, F-TEDA-BF4 | 20-80 | High | Moderate | 50-85 |
Purification Method | Separation Principle | Purity Achieved (%) | Industrial Application | Cost Effectiveness |
---|---|---|---|---|
Distillation | Boiling point difference | 85-95 | High | High |
Fractional Distillation | Precise boiling point separation | 95-98 | High | High |
Extractive Distillation | Selective solvent interaction | 90-97 | Medium | Medium |
Liquid-Liquid Extraction | Solubility differences | 80-95 | High | High |
Amine Treatment | Acid-base reaction | 95-99 | High | High |
Chromatographic Separation | Differential affinity | 99+ | Low | Low |
Irritant